molecular formula C18H14N4O B7053180 2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine

2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine

Cat. No.: B7053180
M. Wt: 302.3 g/mol
InChI Key: JRLXKHKQHMIGDM-UHFFFAOYSA-N
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Description

2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both pyridine and imidazo[4,5-b]pyridine moieties. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzaldehyde with 2-aminopyridine under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups .

Scientific Research Applications

2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the pyridin-4-ylmethoxy group.

    4-(pyridin-4-ylmethoxy)benzaldehyde: Precursor in the synthesis of the target compound.

    2-(substituted-phenyl)imidazo[4,5-b]pyridines: Variants with different substituents on the phenyl ring.

Uniqueness

2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine is unique due to its dual functional groups, which confer distinct biological activities and enhance its potential as a therapeutic agent. The presence of both pyridine and imidazo[4,5-b]pyridine moieties allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-2-16-18(20-9-1)22-17(21-16)14-3-5-15(6-4-14)23-12-13-7-10-19-11-8-13/h1-11H,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLXKHKQHMIGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)OCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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